2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
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Overview
Description
2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is a chemical compound with the molecular formula C15H12ClNO3 and a molecular weight of 289.72 g/mol . This compound is part of the dibenzofuran family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide typically involves the reaction of 2-methoxydibenzofuran-3-amine with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in a solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various acetamide derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide: Shares a similar structure but with a benzamide group instead of an acetamide group.
3-amino-2-methoxydibenzofuran: A precursor in the synthesis of 2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups on the dibenzofuran core. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-chloro-N-(2-methoxydibenzofuran-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-19-14-6-10-9-4-2-3-5-12(9)20-13(10)7-11(14)17-15(18)8-16/h2-7H,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBCXKSTMITXLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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